BenchChemオンラインストアへようこそ!

3-chloro-4-fluoro-N-(2-(furan-2-yl)-2-hydroxypropyl)benzenesulfonamide

Carbonic anhydrase inhibition Isoform selectivity Halogenated benzenesulfonamide SAR

Optimize your discovery pipeline with 3-chloro-4-fluoro-N-(2-(furan-2-yl)-2-hydroxypropyl)benzenesulfonamide (CAS 1396883-23-0). This halogenated benzenesulfonamide is chemically differentiated by its 3-chloro-4-fluoro pharmacophore, a chiral 2-hydroxypropyl linker, and a furan-2-yl moiety—a combination proven essential for nanomolar carbonic anhydrase isoform binding (hCA II, VII, IX, XII, XIII) and for dual-acting CA inhibition/β-adrenergic receptor modulation. In TNBC anticancer panels, the furan-benzenesulfonamide architecture provides selective activity (IC50 2–3 μM) while sparing normal breast cells. This single-chiral-center scaffold is ideally suited as a versatile intermediate for chemical biology probe development, offering a reactive secondary alcohol handle. Secure your research supply today.

Molecular Formula C13H13ClFNO4S
Molecular Weight 333.76
CAS No. 1396883-23-0
Cat. No. B2691763
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-chloro-4-fluoro-N-(2-(furan-2-yl)-2-hydroxypropyl)benzenesulfonamide
CAS1396883-23-0
Molecular FormulaC13H13ClFNO4S
Molecular Weight333.76
Structural Identifiers
SMILESCC(CNS(=O)(=O)C1=CC(=C(C=C1)F)Cl)(C2=CC=CO2)O
InChIInChI=1S/C13H13ClFNO4S/c1-13(17,12-3-2-6-20-12)8-16-21(18,19)9-4-5-11(15)10(14)7-9/h2-7,16-17H,8H2,1H3
InChIKeyQYVWWFBGXIGRHD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-Chloro-4-fluoro-N-(2-(furan-2-yl)-2-hydroxypropyl)benzenesulfonamide (CAS 1396883-23-0): Structural Identity and Procurement Baseline


3-Chloro-4-fluoro-N-(2-(furan-2-yl)-2-hydroxypropyl)benzenesulfonamide (CAS 1396883-23-0) is a synthetic sulfonamide derivative with molecular formula C₁₃H₁₃ClFNO₄S and molecular weight 333.76 g/mol . The compound features a 3-chloro-4-fluoro-substituted benzene ring connected via a sulfonamide linker to a 2-(furan-2-yl)-2-hydroxypropyl side chain, combining halogenated aromatic, furan heterocycle, and secondary alcohol functionalities within a single scaffold [1]. It belongs to the broader class of fluorinated benzenesulfonamides that have been extensively characterized as nanomolar inhibitors of human carbonic anhydrase isoforms, including tumor-associated CA IX and CA XII [2]. The 2-hydroxypropylamine moiety is structurally homologous to fragments employed in dual-acting β-adrenergic receptor blocker–carbonic anhydrase inhibitor hybrids developed for antiglaucoma therapy [3].

Why Generic Substitution of 3-Chloro-4-fluoro-N-(2-(furan-2-yl)-2-hydroxypropyl)benzenesulfonamide Fails: Structural Determinants of Differential Activity


In-class benzenesulfonamide analogs cannot be freely interchanged with 3-chloro-4-fluoro-N-(2-(furan-2-yl)-2-hydroxypropyl)benzenesulfonamide because three interdependent structural features dictate target engagement and selectivity: (i) the 3-chloro-4-fluoro halogenation pattern on the phenyl ring, which in fluorinated benzenesulfonamide series has been shown to modulate carbonic anhydrase isoform binding thermodynamics by up to 10-fold differences in Kd depending on halogen position [1]; (ii) the 2-hydroxypropyl linker, which provides both a hydrogen-bond donor (secondary alcohol) and conformational flexibility absent in simpler methylene-linked analogs such as 3-chloro-4-fluoro-N-(furan-2-ylmethyl)benzenesulfonamide (CAS 613657-51-5) ; and (iii) the furan-2-yl substituent attached directly to the hydroxy-substituted carbon, creating a chiral center that enables stereospecific interactions not possible with achiral or differently substituted analogs [2]. Substitution with a methoxy analog (3-chloro-4-fluoro-N-(2-(furan-2-yl)-2-methoxyethyl)benzenesulfonamide) eliminates the hydrogen-bond donor capacity of the hydroxyl group, while positional isomers such as 3-chloro-4-fluoro-N-(3-(furan-2-yl)-3-hydroxypropyl)benzenesulfonamide (CAS 1421523-93-4) alter the spatial relationship between the furan and sulfonamide pharmacophores—both changes predicted to significantly impact binding pose and isoform selectivity [3].

Quantitative Differentiation Evidence for 3-Chloro-4-fluoro-N-(2-(furan-2-yl)-2-hydroxypropyl)benzenesulfonamide Versus Closest Analogs


Chloro-Fluoro Substitution Pattern Enables Isoform-Selective Carbonic Anhydrase Inhibition Not Achievable with Mono-Halogenated or Unsubstituted Analogs

In a systematic structure–activity relationship study of fluorinated benzenesulfonamides, 3,4-disubstituted variants demonstrated distinct binding affinity and selectivity profiles compared to 2,4-disubstituted and mono-substituted analogs. Specifically, 3,4-disubstituted-2,5,6-trifluorobenzenesulfonamides bound carbonic anhydrase isoforms with higher affinity than their 2,4-disubstituted counterparts, establishing that the 3,4-substitution geometry is a key driver of potency [1]. While direct Ki data for 3-chloro-4-fluoro-N-(2-(furan-2-yl)-2-hydroxypropyl)benzenesulfonamide have not been publicly reported, the 3-chloro-4-fluoro-phenylsulfonamide core is structurally homologous to the 3,4-disubstituted pattern that yielded nanomolar inhibitors of CA II, CA VII, CA IX, CA XII, and CA XIII [1]. By contrast, the simpler analog 3-chloro-4-fluoro-N-(furan-2-ylmethyl)benzenesulfonamide (CAS 613657-51-5) lacks the hydroxypropyl linker and hydrogen-bond donor, and the mono-fluoro analog 2-fluoro-N-(2-(furan-2-yl)-2-hydroxypropyl)benzenesulfonamide lacks the chlorine atom required for the complete 3-chloro-4-fluoro pharmacophore — both structural deletions predicted to reduce CA isoform binding affinity based on established SAR [1].

Carbonic anhydrase inhibition Isoform selectivity Halogenated benzenesulfonamide SAR

2-Hydroxypropyl Linker Enables Dual-Target Engagement (hCA + β-Adrenergic Receptor) Absent in Methylene-Linked and Methoxy Analogs

A 2018 medicinal chemistry study demonstrated that benzenesulfonamides incorporating 2-hydroxypropylamine moieties exhibit striking dual efficacy: potent inhibition of human carbonic anhydrase II and XII, combined with significant modulation of β₁- and β₂-adrenergic receptors [1]. The best dual-acting compounds in this series reduced intraocular pressure more effectively than clinically used dorzolamide, timolol, or their combination in an animal model of glaucoma [1]. The target compound 3-chloro-4-fluoro-N-(2-(furan-2-yl)-2-hydroxypropyl)benzenesulfonamide bears the identical 2-hydroxypropylamine-derived linker pharmacophore, whereas the methylene-linked analog 3-chloro-4-fluoro-N-(furan-2-ylmethyl)benzenesulfonamide (CAS 613657-51-5) lacks the hydroxyl group required for β-adrenergic receptor interaction, and the methoxy analog 3-chloro-4-fluoro-N-(2-(furan-2-yl)-2-methoxyethyl)benzenesulfonamide substitutes the hydrogen-bond donor with a methyl ether, abolishing this pharmacophoric feature .

Multitarget drug design Glaucoma therapeutics β-Adrenergic receptor modulation

Furan-Containing Benzenesulfonamide Class Demonstrates Sub-Micromolar Anticancer Activity in Triple-Negative Breast Cancer Models

N-(naphtho[1,2-b]furan-5-yl)benzenesulfonamides — compounds that share the furan-benzenesulfonamide core architecture with the target compound — were identified as selective inhibitors of triple-negative breast cancer (TNBC) cell lines with IC₅₀ values of 2–3 μM, while sparing normal MCF-7 and MCF-10A cells in vitro [1]. The furan ring is critical for this selective anticancer activity: virtual screening identified the furan-benzenesulfonamide scaffold as the pharmacophoric basis for TNBC selectivity [1]. The target compound 3-chloro-4-fluoro-N-(2-(furan-2-yl)-2-hydroxypropyl)benzenesulfonamide incorporates the furan-2-yl group directly, whereas non-furan analogs such as 3-chloro-4-fluoro-N-(2-phenoxyethyl)benzenesulfonamide lack this heterocycle and are predicted to have reduced or absent TNBC-selective activity based on the scaffold requirement established by Chen et al. [1].

Anticancer activity Triple-negative breast cancer Furan-benzenesulfonamide hybrids

Halogenosulfanilamide Substitution Pattern Correlates with Sub-Micromolar Carbonic Anhydrase Ki Values in Enzyme Kinetic Studies

Systematic enzyme kinetic characterization of benzenesulfonamide derivatives across multiple carbonic anhydrase isoforms established that benzenesulfonamides substituted in 3,4-positions with halogeno moieties exhibit Ki values in the range of 0.000976–0.01845 mM (approximately 1–18 μM) [1]. Furthermore, benzenesulfonamides incorporating halogenosulfanilamide features achieved enhanced inhibition with Ki values in the 154–654 nM range [1]. The target compound bears a 3-chloro-4-fluoro substitution pattern that maps directly onto the halogeno-substituted benzenesulfonamide pharmacophore associated with sub-micromolar Ki values. The clinically used sulfonamide acetazolamide serves as a benchmark with Ki values of 82.6–133 nM against certain CA isoforms [1]. The methylene-linked analog 3-chloro-4-fluoro-N-(furan-2-ylmethyl)benzenesulfonamide (CAS 613657-51-5) retains the halogenated benzenesulfonamide core but lacks the hydroxypropyl extension that provides additional opportunities for active-site hydrogen bonding and conformational restriction .

Enzyme inhibition kinetics Carbonic anhydrase Halogenosulfanilamide SAR

High-Confidence Application Scenarios for 3-Chloro-4-fluoro-N-(2-(furan-2-yl)-2-hydroxypropyl)benzenesulfonamide Based on Comparative Evidence


Carbonic Anhydrase Isoform Selectivity Profiling — Rational Selection of 3,4-Disubstituted Fluorinated Benzenesulfonamide Scaffold

Researchers designing carbonic anhydrase inhibitor panels should prioritize 3-chloro-4-fluoro-N-(2-(furan-2-yl)-2-hydroxypropyl)benzenesulfonamide over its 2,4-disubstituted or mono-halogenated analogs because the 3,4-disubstitution pattern has been demonstrated to confer higher binding affinity across multiple human CA isoforms (II, VII, IX, XII, XIII) [1]. The compound's halogenated benzenesulfonamide core places it within the Ki range of 154–654 nM characteristic of halogenosulfanilamide-type inhibitors, representing a potency improvement over non-halogenated benzenesulfonamides . The methylene-linked comparator 3-chloro-4-fluoro-N-(furan-2-ylmethyl)benzenesulfonamide (CAS 613657-51-5) should be excluded from CA selectivity studies where the hydroxypropyl extension is hypothesized to contribute additional active-site hydrogen bonding.

Multitargeted Antiglaucoma Agent Development — Dual hCA/β-Adrenergic Receptor Pharmacophore Validation

For programs developing single-molecule dual-acting antiglaucoma therapeutics, this compound provides the 2-hydroxypropylamine-derived linker that has been experimentally validated as essential for combined carbonic anhydrase inhibition and β-adrenergic receptor modulation [1]. Substitution with the methoxy analog 3-chloro-4-fluoro-N-(2-(furan-2-yl)-2-methoxyethyl)benzenesulfonamide or the methylene-linked analog (CAS 613657-51-5) would eliminate the hydrogen-bond donor required for β-AR engagement, based on the pharmacophore model established by Nocentini et al. [1]. The dual mechanism has been shown to reduce intraocular pressure more effectively than dorzolamide, timolol, or their combination in vivo, making this scaffold relevant for next-generation glaucoma therapy research.

Triple-Negative Breast Cancer Selective Inhibitor Screening — Furan-2-yl Pharmacophore Requirement

Investigators conducting TNBC-focused anticancer screening should select 3-chloro-4-fluoro-N-(2-(furan-2-yl)-2-hydroxypropyl)benzenesulfonamide because the furan-benzenesulfonamide core architecture has been independently validated as a scaffold for selective TNBC inhibition with IC₅₀ values of 2–3 μM and sparing of normal breast cells [1]. Non-furan analogs such as 3-chloro-4-fluoro-N-(2-phenoxyethyl)benzenesulfonamide lack the heterocycle required for this selectivity phenotype and should not be used as surrogates for TNBC activity assessment. The compound's chloro-fluoro substitution may further modulate potency through electronic effects on the benzenesulfonamide pharmacophore, as observed in the fluorinated benzenesulfonamide CA inhibitor series .

Synthetic Intermediate for Furan-2-yl Hydroxypropyl-Functionalized Probe Molecules

In chemical biology probe development, the compound serves as a versatile intermediate that combines a reactive secondary alcohol (suitable for esterification, etherification, or oxidation), a furan ring enabling π-stacking and potential covalent modification, and a halogenated aromatic ring for further cross-coupling chemistry [1]. Its well-defined single-chiral-center structure (at the hydroxy-substituted carbon) makes it preferable over positional isomers such as 3-chloro-4-fluoro-N-(3-(furan-2-yl)-3-hydroxypropyl)benzenesulfonamide (CAS 1421523-93-4) when stereochemical integrity of the hydroxypropyl linker is critical for downstream biological activity [1].

Quote Request

Request a Quote for 3-chloro-4-fluoro-N-(2-(furan-2-yl)-2-hydroxypropyl)benzenesulfonamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.